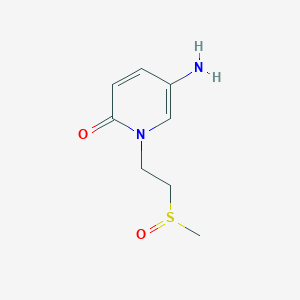

5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is a dihydropyridinone derivative characterized by a methanesulfinyl (CH₃SO-) substituent attached to an ethyl chain at the N1 position of the pyridinone ring.

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Formation of the Dihydropyridinone Core

A common approach to synthesize the dihydropyridinone ring involves cyclization reactions starting from substituted pyridine or pyridone precursors. For example, a process analogous to the preparation of 4-amino-5-methylpyridone includes the reaction of chloro-methyl-amino-pyridine intermediates with potassium hydroxide in methanol under elevated temperature and pressure conditions in an autoclave. This step yields the dihydropyridinone core with an amino group at the 5-position in high purity (>99%) and good yield (up to 84%) without requiring chromatographic purification.

Introduction of the 2-Methanesulfinylethyl Side Chain

The N-1 substitution with a 2-methanesulfinylethyl group is typically achieved via nucleophilic substitution reactions. This involves reacting the dihydropyridinone intermediate with a suitable 2-methanesulfinylethyl halide or equivalent electrophile under controlled conditions to ensure selective N-alkylation. The methanesulfinyl moiety (–SO–CH3) imparts unique chemical properties and requires careful handling to prevent oxidation or side reactions.

Representative Example Procedure

A general synthetic scheme can be summarized as follows:

Reaction Conditions and Optimization

- Base: Potassium hydroxide (KOH) is commonly used for cyclization and ring closure reactions.

- Solvent: Methanol is preferred for its solubility and reaction efficiency in the cyclization step.

- Temperature and Pressure: Elevated temperature (~180 °C) and pressure (~12.5 bar) in an autoclave facilitate the ring closure.

- Catalysts: Platinum on carbon catalysts with vanadium additives are employed for selective hydrogenation steps.

- Purification: The process avoids chromatographic steps, relying on crystallization and filtration for product isolation.

Detailed Research Findings

Yield and Purity

- The two-step process from nitro-N-oxide to the dihydropyridinone intermediate achieves an overall yield of approximately 84% with purity exceeding 99%.

- The subsequent N-alkylation step must be carefully controlled to maintain high yield and prevent over-alkylation or oxidation of the sulfinyl group.

Reaction Monitoring and Characterization

- Spectroscopic Analysis: NMR (1H, 13C), IR, and MS techniques confirm the structure and purity of intermediates and final products.

- Crystallographic Studies: Recrystallization from ethyl acetate/cyclohexane yields well-defined crystalline solids suitable for X-ray analysis, confirming stereochemistry and substitution patterns.

- Catalyst Efficiency: The platinum-vanadium catalyst shows high activity and selectivity in hydrogenation, with potential for recycling to reduce costs.

Comparative Notes on Related Compounds

- Similar dihydropyridinone derivatives, such as 5-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride, are synthesized via analogous nucleophilic substitution and cyclization routes, highlighting the versatility of this synthetic strategy.

- The presence of the methanesulfinyl substituent introduces additional synthetic challenges due to its oxidation sensitivity, requiring inert atmosphere or mild conditions during alkylation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The methanesulfinylethyl side chain can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to modify the dihydropyridinone core or the methanesulfinylethyl side chain.

Substitution: The amino group and other functional groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced dihydropyridinone compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of specific pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The methanesulfinylethyl group distinguishes this compound from analogs with other substituents. Key structural comparisons include:

Physicochemical Properties

- Polarity and Solubility : The methanesulfinyl group introduces significant polarity compared to methoxy or alkyl substituents, likely enhancing aqueous solubility and hydrogen-bonding capacity. This contrasts with the thiazolylmethyl derivative, where the heterocycle may reduce solubility despite similar molecular weight .

- Stability : Sulfinyl groups are prone to oxidation under certain conditions, unlike methoxy or cyclopropyl groups, which are more chemically inert. This necessitates careful storage (e.g., inert atmosphere, low temperature), as seen in guidelines for ethoxymethyl analogs .

Biological Activity

5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one, with the CAS number 1251351-20-8, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₂N₂O₂S

- Molecular Weight : 200.26 g/mol

- IUPAC Name : this compound

Antidiabetic Potential

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties by inhibiting glycogen phosphorylase activity. This inhibition is crucial in managing blood glucose levels, particularly in conditions such as diabetes mellitus. A study highlighted that the compound's structural characteristics contribute to its efficacy in modulating glucose metabolism in animal models .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests against various bacterial strains demonstrated a notable reduction in bacterial growth, indicating its potential as an antimicrobial agent. Further investigation into its mechanism revealed that it disrupts bacterial cell wall synthesis .

Neuroprotective Properties

The neuroprotective effects of this compound have also been explored. In models of oxidative stress-induced neuronal damage, it was observed that the compound could mitigate neuronal cell death and reduce oxidative stress markers. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidiabetic | Glycogen phosphorylase inhibition | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Neuroprotective | Reduction of oxidative stress markers |

Case Study: Antidiabetic Efficacy

In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in blood glucose levels compared to the control group. The study concluded that the compound could be a viable candidate for further development as an antidiabetic medication .

Case Study: Neuroprotection in Oxidative Stress Models

Another study investigated the neuroprotective effects of the compound in vitro using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed that treatment with the compound significantly reduced cell death and apoptosis markers, suggesting its potential utility in treating oxidative stress-related neurodegenerative disorders .

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

5-amino-1-(2-methylsulfinylethyl)pyridin-2-one |

InChI |

InChI=1S/C8H12N2O2S/c1-13(12)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5,9H2,1H3 |

InChI Key |

AMPFSCWMAMUBBI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CCN1C=C(C=CC1=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.